Metoprolol succinate is a cardioselective β1-adrenergic blocking agent. [] It is the succinate salt form of Metoprolol, a synthetic beta-adrenergic receptor antagonist. [] In scientific research, Metoprolol succinate is primarily used as a model drug for studying drug delivery systems, formulations, and interactions with other molecules. [, , , , , , ]
Metoprolol succinate is a medication primarily used in the management of hypertension, heart failure, and angina pectoris. It belongs to the class of drugs known as beta-blockers, which work by blocking the effects of adrenaline on beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. Metoprolol succinate is the succinate salt form of metoprolol, which allows for extended-release formulations, improving patient compliance by reducing the frequency of dosing.
Metoprolol was first synthesized in the early 1970s by AstraZeneca and has since been widely used in clinical practice. The succinate form provides a sustained release profile, making it preferable for chronic conditions requiring stable drug levels over time.
Metoprolol succinate is classified as:
The synthesis of metoprolol succinate generally involves several key steps:
This method utilizes readily available raw materials and is designed for industrial scalability due to its simplicity and environmental friendliness .
The reaction conditions include:
Metoprolol succinate has a complex molecular structure characterized by its chiral centers, which contribute to its pharmacological activity. The molecular formula is C_15H_25NO_3, and its structure includes:
The melting point of metoprolol succinate is approximately 137 °C, with an enthalpy of fusion measured at 121.3 kJ/mol . The compound exhibits solubility characteristics that vary significantly with temperature and solvent type.
Metoprolol succinate can undergo various chemical reactions typical for beta-blockers, including:
The stability of metoprolol succinate can be affected by factors such as pH and temperature, which are critical during formulation development for oral dosage forms .
Metoprolol succinate exerts its therapeutic effects primarily through selective blockade of beta-1 adrenergic receptors located predominantly in cardiac tissues. This action results in:
Clinical studies have demonstrated that metoprolol reduces mortality in patients with heart failure and improves exercise tolerance in those with angina .
Thermodynamic properties such as Gibbs free energy, enthalpy, and entropy of solution have been studied using differential scanning calorimetry techniques .
Metoprolol succinate is extensively used in clinical settings for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3